

physicochemical properties of 1-Isopropylazetidin-3-ol

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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-ol

Cat. No.: B083560

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An In-depth Technical Guide on the Physicochemical Properties of 1-Isopropylazetidin-3-ol

This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Isopropylazetidin-3-ol**, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering available data and outlining standard experimental protocols for determining key parameters.

Core Physicochemical Data

Quantitative data for **1-Isopropylazetidin-3-ol** is limited in publicly available literature. The following table summarizes the established properties of the compound. For properties where specific experimental values are not found, the fields are marked as "Not available," indicating a need for experimental determination.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	[1][2]
Molecular Weight	115.17 g/mol	[1][2]
CAS Number	13156-06-4	[1][2]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	[1]
pKa	Data not available	
LogP	Data not available	
Solubility	Data not available	

Note: The hydrochloride salt of this compound (**1-Isopropylazetidin-3-ol** hydrochloride, CAS: 54431-32-2) is a solid with a molecular weight of 151.63 g/mol .[3]

Experimental Protocols for Physicochemical Characterization

Given the absence of published experimental data for several key properties of **1-Isopropylazetidin-3-ol**, this section details standard methodologies for their determination. These protocols are widely accepted in the pharmaceutical industry for characterizing small molecules.

Determination of pKa (Acid Dissociation Constant)

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at a given pH. For **1-Isopropylazetidin-3-ol**, the basicity of the azetidine nitrogen is the key determinant. Potentiometric titration is a precise and straightforward method for pKa determination.[4][5]

Methodology: Potentiometric Titration[4]

- **Sample Preparation:** Accurately weigh and dissolve a sample of **1-Isopropylazetidin-3-ol** in deionized water to a known concentration. The ionic strength of the solution is typically adjusted to a constant value (e.g., 0.01M) using a salt like KCl.
- **Titration:** Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1M HCl) at a constant temperature (e.g., $25 \pm 0.5^{\circ}\text{C}$).
- **Data Acquisition:** Record the pH of the solution after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH values against the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation, which for a weak base is: $\text{pKa} = \text{pH} + \log\left(\frac{[\text{BH}^+]}{[\text{B}]}\right)$, where $[\text{BH}^+]$ is the concentration of the protonated (ionized) form and $[\text{B}]$ is the concentration of the neutral (unionized) form. The pKa corresponds to the pH at which the concentrations of the ionized and unionized forms are equal (the half-equivalence point).

Determination of LogP (Octanol-Water Partition Coefficient)

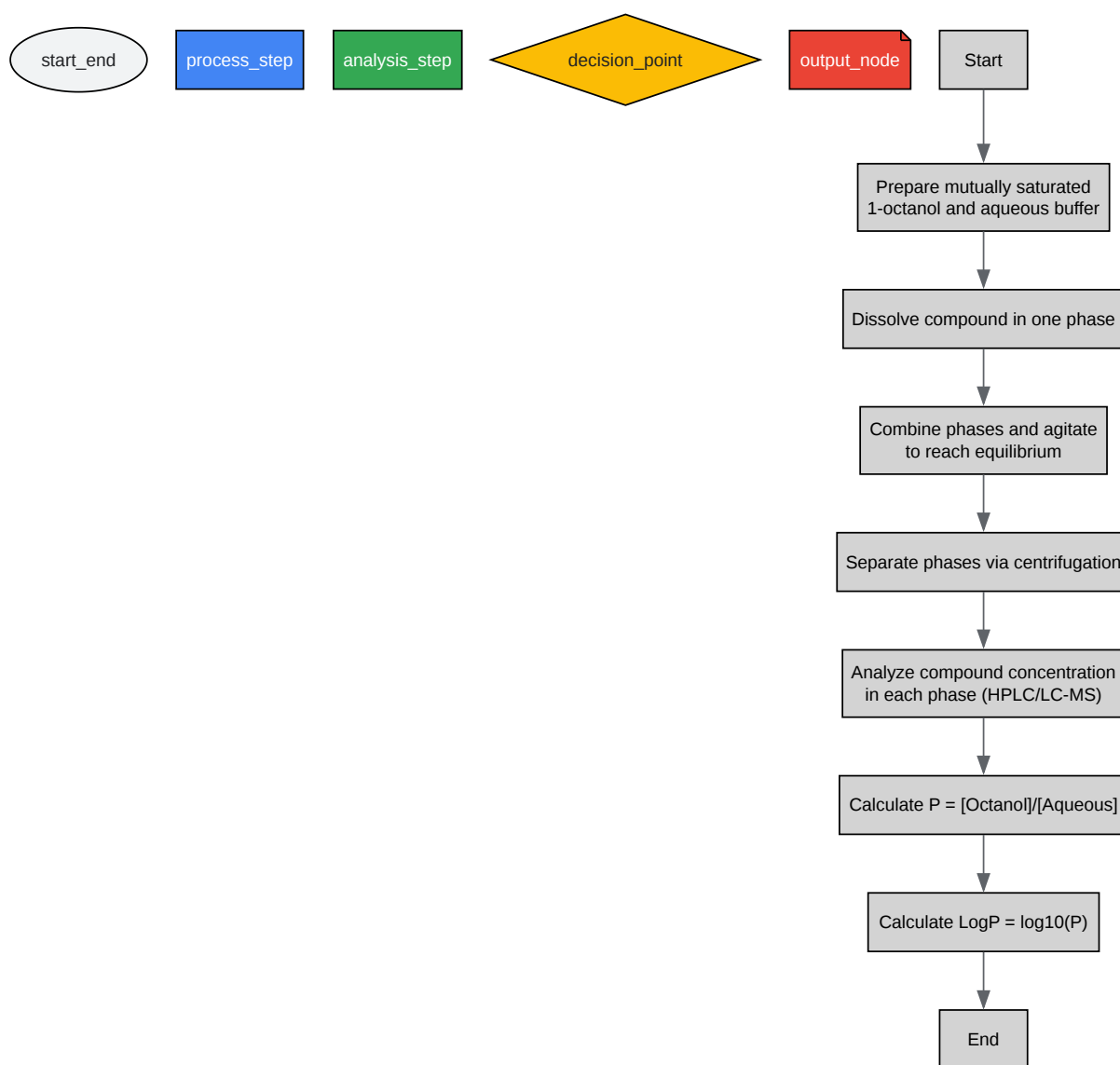
LogP is the measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates higher lipophilicity, while a negative value indicates higher hydrophilicity.^[6] The shake-flask method is the traditional and most common approach for experimental LogP determination.^[7]

Methodology: Shake-Flask Method^[7]^[8]

- **System Preparation:** Prepare a mutually saturated system of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) by vigorously mixing them and allowing the phases to separate.
- **Dissolution:** Dissolve a known amount of **1-Isopropylazetidin-3-ol** in one of the phases (typically the one in which it is more soluble).
- **Partitioning:** Combine the solution with a known volume of the other phase in a separatory funnel or vial. The mixture is then shaken or agitated at a constant temperature for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.^[7]^[8]

- Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
- Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: $\text{LogP} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$.^[9]

The workflow for this protocol is visualized in the diagram below.



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Caption: Workflow for LogP Determination via the Shake-Flask Method.

Determination of Aqueous Solubility

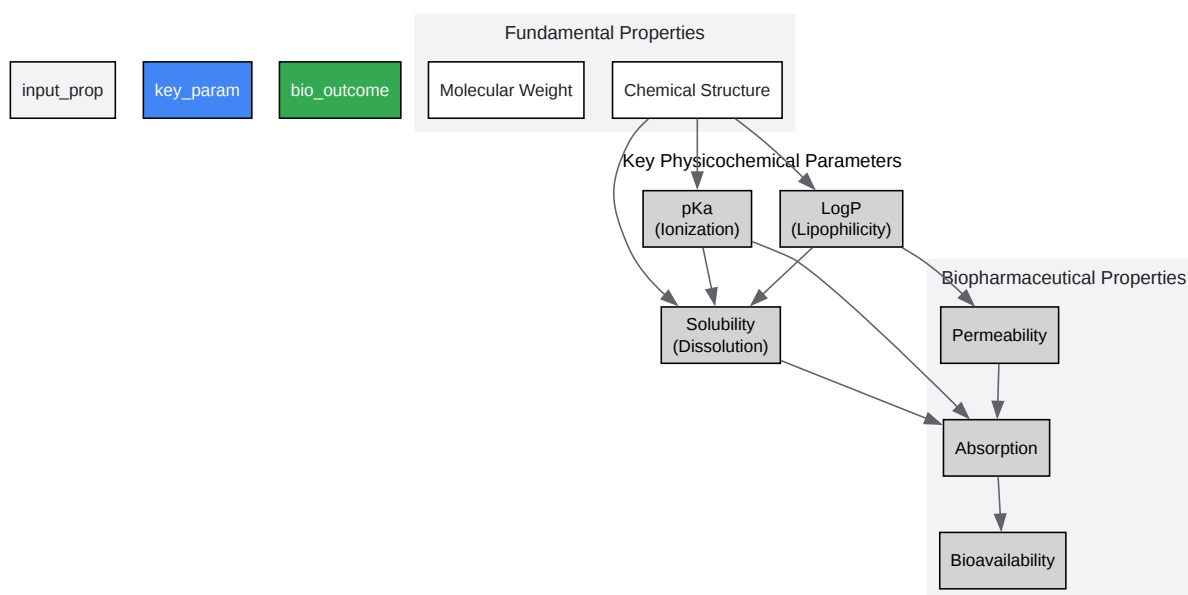
Solubility is a critical property that affects a drug's bioavailability.^[10] It can be measured using thermodynamic or kinetic methods. Thermodynamic solubility is considered the "gold standard" as it measures the concentration of a saturated solution at equilibrium.^[11]

Methodology: Thermodynamic Solubility (Shake-Flask Method)^[12]

- **Suspension Preparation:** Add an excess amount of solid **1-Isopropylazetidin-3-ol** to a known volume of an aqueous medium (e.g., distilled water, PBS pH 7.4) in a sealed vial.
- **Equilibration:** Agitate the suspension in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.^[11]^[12]
- **Phase Separation:** Separate the solid and liquid phases by filtration or centrifugation.
- **Analysis:** Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.
- **Result:** The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Logical Relationships in Physicochemical Profiling

The physicochemical properties of a molecule are interconnected and collectively influence its "drug-like" potential. The following diagram illustrates the logical flow from basic molecular properties to key ADME-related characteristics.



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References

- 1. 13156-06-4|1-Isopropylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cymitquimica.com [cymitquimica.com]

- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
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